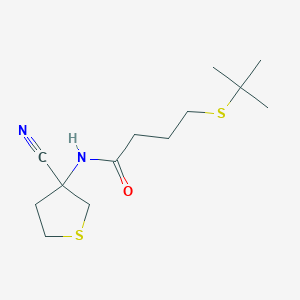
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential pharmacological effects. This compound is a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. In
Wirkmechanismus
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 exerts its pharmacological effects by stimulating the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. By increasing the levels of cGMP, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved pulmonary hemodynamics.
Biochemical and Physiological Effects
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to inhibit platelet aggregation and reduce inflammation. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo. Additionally, the synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 can be challenging, and the compound is relatively expensive compared to other pharmacological agents.
Zukünftige Richtungen
There are several potential future directions for research on 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. One area of interest is the development of more stable analogs of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 that can be used in vivo. Another area of interest is the investigation of the potential therapeutic effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 in other conditions, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272.
Synthesemethoden
The synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 involves the reaction of tert-butyl thiol with 3-bromo-1-propanol to give tert-butyl 3-bromopropyl sulfide. This intermediate is then reacted with 3-cyanothiolan-3-amine to give the desired product, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. The synthesis of this compound has been extensively studied, and various modifications have been made to optimize the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been extensively studied for its potential pharmacological effects. One of the main applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure and death. 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.
Eigenschaften
IUPAC Name |
4-tert-butylsulfanyl-N-(3-cyanothiolan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS2/c1-12(2,3)18-7-4-5-11(16)15-13(9-14)6-8-17-10-13/h4-8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKIZURFSUTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCC(=O)NC1(CCSC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)
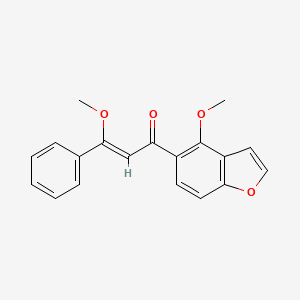
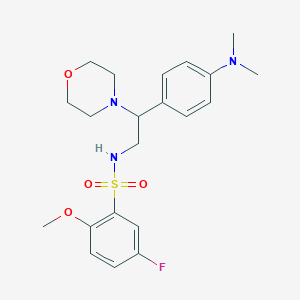
![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)
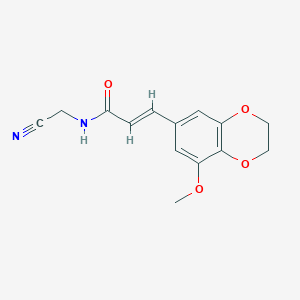
![4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2753786.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
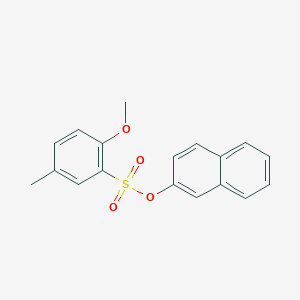
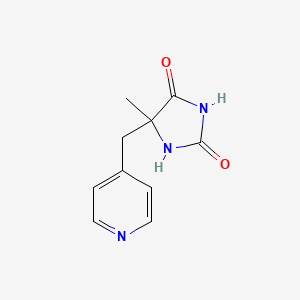
![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
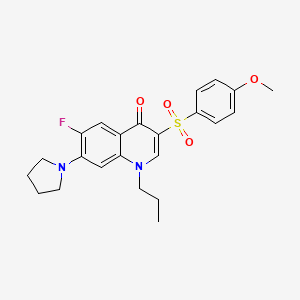
![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)
![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)